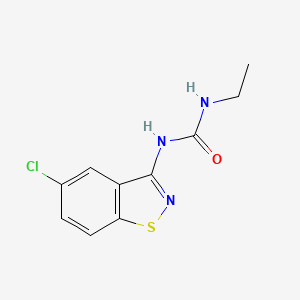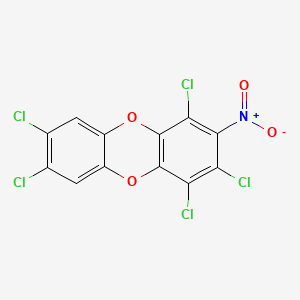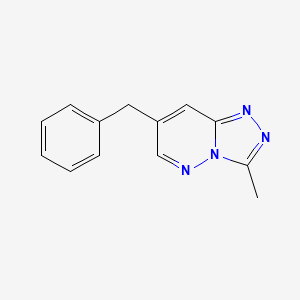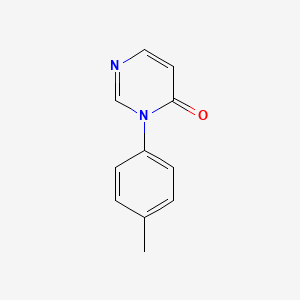![molecular formula C14H16Cl4N2O8PtS B14334035 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate CAS No. 105856-32-4](/img/structure/B14334035.png)
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate is a complex organometallic compound that incorporates platinum as a central metal ion. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and metal coordination sites makes it a versatile candidate for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate typically involves multi-step organic synthesis followed by metal coordination. The initial steps often include the formation of the organic ligand through reactions such as halogenation, amination, and hydroxylation. The final step involves the coordination of the platinum ion with the organic ligand under controlled conditions, often in the presence of a sulfate source to form the sulfate salt and water to yield the dihydrate form .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis reactors and metal coordination facilities. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The platinum ion can undergo reduction reactions, altering its oxidation state.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
Major products formed from these reactions include quinone derivatives, reduced platinum complexes, and substituted phenolic compounds .
科学研究应用
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate has several scientific research applications:
Chemistry: Used as a catalyst in organic reactions and as a precursor for synthesizing other complex organometallic compounds.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in chemotherapy for its ability to form platinum-DNA adducts that inhibit cancer cell replication.
Industry: Utilized in the development of advanced materials with unique electronic and catalytic properties.
作用机制
The mechanism of action of 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate involves its interaction with biological macromolecules. The platinum ion can form covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The compound also interacts with proteins, affecting their function and stability .
相似化合物的比较
Similar Compounds
Cisplatin: Another platinum-based anti-cancer drug with a simpler structure but similar mechanism of action.
Carboplatin: A derivative of cisplatin with a different leaving group, offering a different toxicity profile.
Oxaliplatin: A platinum-based drug with a distinct diaminocyclohexane ligand, used in colorectal cancer treatment.
Uniqueness
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate is unique due to its complex structure, which allows for multiple modes of interaction with biological targets. Its combination of halogenated phenolic groups and platinum coordination provides a versatile platform for developing new therapeutic agents and materials .
属性
| 105856-32-4 | |
分子式 |
C14H16Cl4N2O8PtS |
分子量 |
709.2 g/mol |
IUPAC 名称 |
3,5-dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate |
InChI |
InChI=1S/C14H12Cl4N2O2.H2O4S.2H2O.Pt/c15-7-1-5(21)2-8(16)11(7)13(19)14(20)12-9(17)3-6(22)4-10(12)18;1-5(2,3)4;;;/h1-4,13-14,21-22H,19-20H2;(H2,1,2,3,4);2*1H2;/q;;;;+2/p-2 |
InChI 键 |
UKVFKRGLLNSVNJ-UHFFFAOYSA-L |
规范 SMILES |
C1=C(C=C(C(=C1Cl)C(C(C2=C(C=C(C=C2Cl)O)Cl)N)N)Cl)O.O.O.[O-]S(=O)(=O)[O-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-Aminoethyl)amino]-2-nitrophenol](/img/no-structure.png)


![2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine](/img/structure/B14334006.png)
![N~1~,N~1~-Bis[(4-aminophenyl)methyl]benzene-1,4-diamine](/img/structure/B14334017.png)
![5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one](/img/structure/B14334022.png)



